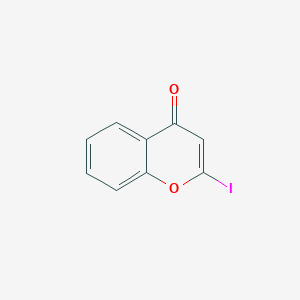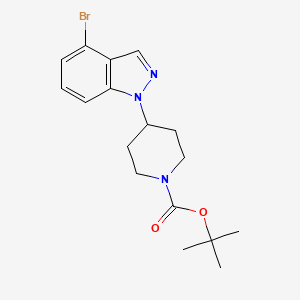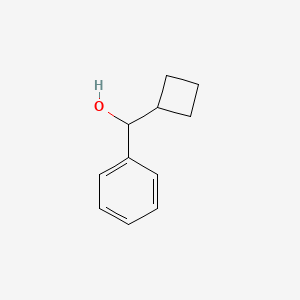
Cyclobutyl(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(phenyl)methanol is an organic compound with the molecular formula C11H14O It consists of a cyclobutyl group attached to a phenyl group through a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with benzaldehyde, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl(phenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield cyclobutyl(phenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclobutyl(phenyl)ketone.
Reduction: Cyclobutyl(phenyl)methane.
Substitution: Cyclobutyl(phenyl)methyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl(phenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of cyclobutyl(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the phenyl and cyclobutyl groups can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Cyclobutyl(phenyl)methanol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanol (Benzyl alcohol): Lacks the cyclobutyl group, leading to different physical and chemical characteristics.
Cyclobutyl(phenyl)ketone: An oxidized form of this compound with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of both cyclobutyl and phenyl groups, which impart specific steric and electronic effects. These features make it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
cyclobutyl(phenyl)methanol |
InChI |
InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
InChI-Schlüssel |
GDYSMSKNJQTILD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




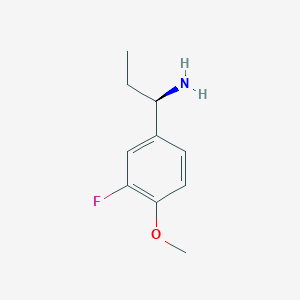
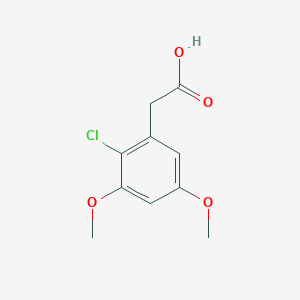
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
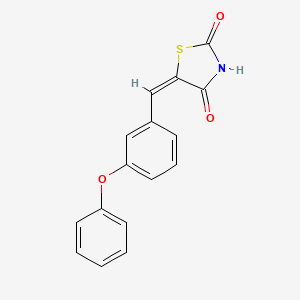


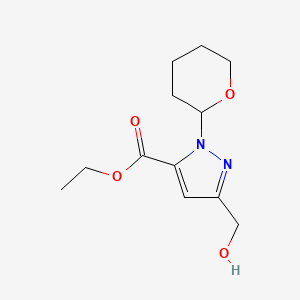
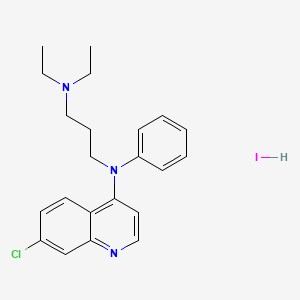
amino}butanoic acid](/img/structure/B13989140.png)
